molecular formula C2H4N4S B1667266 1,2,4-Thiadiazole-3,5-diamine CAS No. 34283-30-2

1,2,4-Thiadiazole-3,5-diamine

Cat. No.: B1667266
CAS No.: 34283-30-2
M. Wt: 116.15 g/mol
InChI Key: SLGAYYOOVPWBEU-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole-3,5-diamine is a heteroaromatic organic compound with the molecular formula C2H4N4S . It serves as a versatile chemical building block and key synthetic intermediate for researchers working in medicinal chemistry and materials science. The introduction of amino groups at the 3- and 5-positions of the 1,2,4-thiadiazole ring significantly influences its electronic properties, as evidenced by a distinct bathochromic shift in its ultraviolet (UV) absorption spectrum, with a maximum at 256 nm . This makes it a compound of interest in the development of optoelectronic materials. Furthermore, structurally related thiadiazole derivatives, particularly those based on the 2-amino-1,3,4-thiadiazole scaffold, have been extensively studied for their biological activities. These activities include serving as potent inhibitors of enzymes like inosine 5'-phosphate dehydrogenase (IMPDH) and exhibiting antimicrobial properties against various Gram-positive and Gram-negative bacteria . The 1,2,4-thiadiazole ring system is known to be sensitive to strong acids, alkalis, and both oxidizing and reducing agents, which is an important consideration for researchers planning synthetic routes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,2,4-thiadiazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S/c3-1-5-2(4)7-6-1/h(H4,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAYYOOVPWBEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NSC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955841
Record name 1,2,4-Thiadiazolidine-3,5-diimine
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Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34283-30-2
Record name Amtizol
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Record name 1,2,4-Thiadiazolidine-3,5-diimine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-thiadiazole-3,5-diamine
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Preparation Methods

Reaction Mechanism and Substrate Scope

The reaction proceeds via the oxidative coupling of imidoyl or guanyl thiourea precursors. Iodine facilitates the dehydrogenation of the thiourea moiety, inducing cyclization to form the thiadiazole ring. This method demonstrates broad compatibility with electron-donating and electron-withdrawing substituents on both aromatic and aliphatic substrates. For example, 5-amino-3-phenyl-1,2,4-thiadiazole derivatives are synthesized in 72-89% yield within 2 hours at 60°C. The absence of transition metals and short reaction times make this protocol environmentally favorable.

Optimization and Limitations

Key parameters include:

  • Iodine stoichiometry : 1.2 equivalents optimal for complete conversion
  • Solvent : Dichloroethane enhances solubility of iodine and substrates
  • Temperature : Reactions proceed efficiently at 60–80°C

While scalable to gram quantities, iodine’s corrosive nature demands specialized glassware. Product purification occasionally requires column chromatography due to residual iodine complexes.

KF/Al2O3-Catalyzed One-Pot Cyclocondensation

A solvent-free methodology employing KF/Al2O3 as a heterogeneous catalyst enables the synthesis of 5-substituted amino-1,2,4-thiadiazoles from amidoximes and thioureas.

Synthetic Procedure

The reaction involves:

  • Mixing amidoximes (1 mmol) with N-substituted thioureas (1 mmol)
  • Adding KF/Al2O3 (1:1 ratio, 1 g)
  • Heating at 90–100°C for 60 hours

This method produces 3,5-diamino derivatives in 65-78% yield after column chromatography. The catalyst’s reusability (up to 3 cycles without significant activity loss) enhances cost-efficiency.

Structural Characterization

X-ray crystallography confirms the planar thiadiazole ring with characteristic bond lengths:

  • N–S: 1.65 Å
  • C–N: 1.32 Å
  • C–S: 1.74 Å

The electron-withdrawing nature of the thiadiazole ring is evidenced by downfield shifts in ¹H NMR (δ 8.2–8.5 ppm for aromatic protons).

NaH–DMF-Promoted Dehydrogenative Cyclization

A transition-metal-free approach utilizing sodium hydride (NaH) in DMF solvent enables intramolecular N–S bond formation.

Key Reaction Steps

  • Thioacylation : Amidines react with dithioesters or aryl isothiocyanates
  • Cyclization : Base-mediated dehydrogenation forms the thiadiazole ring
  • Aromatization : Eliminated H₂S gas drives the reaction to completion

This method achieves 68-92% yield for 3,5-diarylaminothiadiazoles. The proposed mechanism involves a carbamoyl anion intermediate generated from DMF deprotonation, which initiates radical chain propagation.

Substrate Compatibility Table

Substrate Type Yield (%) Reaction Time (h)
4-Methoxyphenyl amidine 92 12
2-Naphthyl amidine 85 14
3-Pyridyl amidine 68 16

Data sourced from

Thiosemicarbazide Cyclization

Classical methods involve cyclizing thiosemicarbazide derivatives under acidic conditions. Polyphosphoric acid (PPA) and methane sulfonic acid are common dehydrating agents.

Protocol Overview

  • Mix thiosemicarbazide (1 mmol) with PPA (3 g)
  • Heat at 120°C for 6 hours
  • Quench with ice-water and extract with ethyl acetate

This method provides 58-74% yield but requires careful temperature control to prevent decomposition.

Limitations

  • Extended reaction times (6-8 hours)
  • Corrosive reagents complicate large-scale synthesis
  • Limited functional group tolerance

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Average Yield (%) Reaction Time Scalability
Iodine oxidation 82 2 h Moderate
KF/Al2O3 catalysis 71 60 h High
NaH–DMF 85 14 h Low
Thiosemicarbazide 66 6 h Moderate

Industrial Applicability

  • Iodine method : Suitable for pilot-scale synthesis but requires iodine recovery systems
  • KF/Al2O3 : Ideal for continuous flow reactors due to heterogeneous catalysis
  • NaH–DMF : Limited by DMF’s high boiling point and NaH’s pyrophoricity

Chemical Reactions Analysis

1,2,4-Thiadiazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using appropriate reagents.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include phosphorus oxychloride, hydrazine derivatives, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1,2,4-Thiadiazole-3,5-diamine is primarily used in the synthesis of pharmaceuticals with a range of biological activities. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties. For instance, derivatives of this compound have shown promising results against various cancer cell lines and pathogens.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on human cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell proliferation, showing varying degrees of activity depending on structural modifications .

Agriculture

Pesticides and Herbicides
The compound is also utilized in agricultural chemistry for developing pesticides and herbicides. Its biological activity against pests and weeds makes it a valuable resource for enhancing crop protection.

Case Study: Insecticidal Properties
Research has indicated that certain derivatives of this compound exhibit potent insecticidal properties. For example, modified thiadiazoles demonstrated effective control over specific pest populations in field trials .

Materials Science

Advanced Materials Synthesis
this compound serves as a precursor for synthesizing advanced materials such as polymers and dyes. Its unique electronic properties allow for applications in electronic devices and sensors.

Data Table: Properties of Thiadiazole-Based Materials

Material TypePropertiesApplications
PolymersHigh thermal stabilityElectronics
DyesVibrant colorsTextile industry
Silica HybridsMesoporous structureCatalysis and adsorption

Biological Research

Enzyme Inhibition Studies
In biological research, this compound is investigated for its potential as an enzyme inhibitor. Studies have shown that it can effectively bind to various enzymes involved in metabolic pathways.

Case Study: DNA Binding
Research has explored the interaction of this compound with DNA. It was found that certain derivatives could bind effectively to DNA strands, suggesting potential applications in gene therapy and molecular diagnostics .

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole-3,5-diamine involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting specific enzymes or binding to DNA, thereby disrupting essential biological processes in pathogens or cancer cells . The compound’s structure allows it to form hydrogen bonds and interact with hydrophobic sites, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Influence: Amino groups in 1,2,4-thiadiazole-3,5-diamine enable condensation reactions (e.g., imine formation), whereas halogenated derivatives (diiodo, dichloro) undergo cross-coupling or electrophilic substitution .
  • Synthetic Flexibility : The diamine can be synthesized without H₂O₂ under basic conditions, contrasting with 1,3,5-thiadiazole-5-amido-2-carbamate, which requires CO₂ absorption for carboxylate formation .

Materials Science

  • The diamine serves as a precursor for aromatic imines (e.g., 3,5-di(diMeTPA)-1,2,4-ThdiAz), which are used in polymer composites for optoelectronic applications .
  • Halogenated analogs are less utilized in materials science but dominate medicinal chemistry applications .

Physical and Spectroscopic Properties

Table 2: Comparative Physical Properties

Compound Physical State Solubility Key Spectroscopic Data
This compound Crystalline solid Soluble in polar solvents (e.g., DMA) Characterized by IR/NMR; hydrogen bonds in XRD
3,5-Dichloro-1,2,4-thiadiazole Liquid Slightly water-soluble Refractive index: 1.558–1.560
3,5-Diiodo-1,2,4-thiadiazole Solid Soluble in organic solvents XRD-confirmed planar structure; UV-Vis active

Key Observations :

  • The diamine’s crystalline structure and hydrogen-bonding contrast with the liquid state of 3,5-dichloro-1,2,4-thiadiazole .
  • Halogenated derivatives exhibit distinct UV-Vis and electrophilic properties, making them suitable for coupling reactions .

Biological Activity

1,2,4-Thiadiazole-3,5-diamine (CAS Number: 34283-30-2) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with two amino groups at the 3 and 5 positions. Its unique structure imparts significant chemical reactivity and biological activity.

Key Properties:

  • Molecular Formula: C2H4N4S
  • Solubility: Soluble in water, indicating potential for bioavailability in pharmacological applications.
  • Stability: Exhibits stability in acidic conditions and is known to interact with various biomolecules.

The biological activity of 1,2,4-thiadiazole derivatives is often attributed to their ability to interact with cellular components such as enzymes and DNA. The mechanisms include:

  • Anticancer Activity: Similar compounds have shown the ability to inhibit DNA replication and disrupt cellular processes related to tumor growth. For instance, certain derivatives have demonstrated potent cytotoxic effects against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.74 to 10 μg/mL .
  • Antimicrobial Effects: The compound has been noted for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications to the thiadiazole ring can enhance these effects .

Biological Activities

The following table summarizes the key biological activities associated with this compound and related derivatives:

Activity Description Reference
Anticancer Cytotoxic effects on multiple cancer cell lines; inhibits growth of HCT116 cells
Antimicrobial Effective against various bacterial strains; enhanced activity with substitutions
Anticonvulsant Potential anticonvulsant activity observed in animal models
Anti-inflammatory Exhibits anti-inflammatory properties through modulation of cytokines
Antidiabetic Some derivatives show potential in improving insulin sensitivity

Case Studies

  • Cytotoxicity Against Cancer Cell Lines:
    A study evaluated the cytotoxic properties of several thiadiazole derivatives against human cancer cell lines. The most active compound demonstrated an IC50 of 3.29 μg/mL against HCT116 cells, indicating strong anticancer potential .
  • Antimicrobial Activity:
    Research highlighted the antibacterial efficacy of modified thiadiazole compounds against Staphylococcus aureus and Escherichia coli. The derivatives showed minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin .
  • Anticonvulsant Screening:
    In a screening for anticonvulsant activity using the maximal electroshock seizure model in mice, several derivatives exhibited protective effects against induced seizures .

Future Directions

The pharmacological potential of this compound suggests avenues for further research:

  • Structural Modifications: Investigating how different substituents on the thiadiazole ring affect biological activity could lead to more potent derivatives.
  • Mechanistic Studies: More detailed studies on the molecular mechanisms through which these compounds exert their effects will enhance understanding and guide therapeutic applications.
  • In Vivo Studies: Conducting comprehensive in vivo studies to evaluate efficacy and safety profiles will be crucial for potential clinical applications.

Q & A

Q. What macrocyclic strategies improve the bioavailability of 1,2,4-thiadiazole derivatives?

  • Methodological Answer : Macroheterocycles incorporating 3,5-diamino-1,2,4-thiadiazole fragments enhance solubility and target affinity. For example, N-alkylated macrocycles with dodecyl chains exhibit amphiphilic properties, improving membrane penetration . In vitro permeability assays (e.g., Caco-2 monolayers) quantify bioavailability enhancements .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Thiadiazole-3,5-diamine
Reactant of Route 2
1,2,4-Thiadiazole-3,5-diamine

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